Desmosteryl Palmitate
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Overview
Description
Desmosteryl Palmitate is an ester form of desmosterol, a precursor in the biosynthesis of cholesterol. Desmosterol itself is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . This compound is formed when desmosterol is esterified with palmitic acid, resulting in a compound with the molecular formula C43H74O2 and a molecular weight of 623.0 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmosteryl Palmitate can be synthesized through the esterification of desmosterol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Desmosteryl Palmitate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Scientific Research Applications
Desmosteryl Palmitate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and lipid biochemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for cholesterol metabolism disorders.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its lipid properties
Mechanism of Action
Desmosteryl Palmitate exerts its effects primarily through its role in lipid metabolism and cell membrane structure. It is converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24), which plays a crucial role in maintaining cellular cholesterol levels . The compound’s interaction with lipid bilayers influences membrane fluidity and permeability, impacting various cellular processes.
Comparison with Similar Compounds
Desmosterol: The immediate precursor to cholesterol, differing from Desmosteryl Palmitate by the absence of the esterified palmitic acid.
Cholesterol: The final product in the biosynthesis pathway, essential for cell membrane integrity and function.
Sitosterol: A plant sterol with a similar structure to cholesterol but with an additional ethyl group.
Uniqueness: this compound is unique due to its esterified form, which imparts distinct chemical properties and biological functions compared to its non-esterified counterparts.
Properties
Molecular Formula |
C43H74O2 |
---|---|
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h21,24,34,36-40H,7-20,22-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
InChI Key |
YDWWLVXVOIPIDQ-JADYGXMDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCC=C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
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